molecular formula C14H17N3OS B6444609 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2548981-90-2

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B6444609
CAS RN: 2548981-90-2
M. Wt: 275.37 g/mol
InChI Key: TWYMWDFPEHWFLK-UHFFFAOYSA-N
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Description

The compound “1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a chemical compound with the molecular formula C16H12N4OS2 . It has an average mass of 340.423 Da and a monoisotopic mass of 340.045258 Da .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .


Chemical Reactions Analysis

Benzothiazoles, including the compound , can undergo various chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a reaction promoted by iodine . They can also participate in reactions with o-iodoanilines or electron-rich aromatic amines .

Mechanism of Action

Target of Action

The primary target of 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is DprE1 , a key enzyme in the biosynthesis of arabinans in the cell wall of Mycobacterium tuberculosis . The compound’s interaction with this target makes it a potential candidate for anti-tubercular therapy .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinans, essential components of the mycobacterial cell wall . The disruption in cell wall synthesis leads to the death of the bacteria, thereby exhibiting its anti-tubercular activity .

Biochemical Pathways

The affected pathway is the arabinan biosynthesis pathway in Mycobacterium tuberculosis. The compound’s interaction with DprE1 inhibits the production of arabinans . Arabinans are crucial for the integrity of the mycobacterial cell wall. Their absence leads to a compromised cell wall, affecting the survival of the bacteria .

Pharmacokinetics

The compound’s molecular weight, which is approximately 340423 Da , suggests that it may have good bioavailability, as compounds with a molecular weight under 500 Da typically exhibit good absorption and permeability.

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinans, leading to a compromised bacterial cell wall . This disruption ultimately leads to the death of the bacteria, exhibiting the compound’s anti-tubercular activity .

properties

IUPAC Name

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-8-5-6-9(2)12-11(8)16-14(19-12)17-7-3-4-10(17)13(15)18/h5-6,10H,3-4,7H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYMWDFPEHWFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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